Regulatory Reference Standard: Validated Identity as a Methylergometrine Impurity
For laboratories performing quality control on the drug Methylergometrine, the procurement of D-lysergic acid methyl ester is non-negotiable. It is a designated and fully characterized impurity standard that is compliant with regulatory guidelines for Analytical Method Validation (AMV) and Quality Control (QC) applications, including Abbreviated New Drug Applications (ANDAs) [1][2]. Unlike a general research-grade analog, this product is supplied with detailed characterization data and offers traceability against pharmacopeial standards (USP or EP), a requirement for regulatory submission [1].
| Evidence Dimension | Regulatory Compliance and Traceability |
|---|---|
| Target Compound Data | Compliant with regulatory guidelines for AMV/QC; traceability to USP/EP standards available. |
| Comparator Or Baseline | General research-grade lysergic acid derivatives (e.g., LSD, LSA) or other uncharacterized in-house standards. |
| Quantified Difference | Meets regulatory filing requirements vs. does not meet requirements. |
| Conditions | Analytical method development for ANDA submission or commercial pharmaceutical production as per ICH guidelines. |
Why This Matters
This directly impacts the cost and timeline of regulatory approval; using a non-compliant standard will result in application rejection.
- [1] SynZeal. D-Lysergic Acid Methyl Ester. [Online] Available at: https://www.synzeal.com/en/d-lysergic-acid-methyl-ester View Source
- [2] Axios Research. D-Lysergic Acid Methyl Ester. [Online] Available at: https://www.axios-research.com/d-lysergic-acid-methyl-ester View Source
